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molecular formula C8H10BrNO2 B039452 Indoline-5,6-diol hydrobromide CAS No. 29539-03-5

Indoline-5,6-diol hydrobromide

Cat. No. B039452
M. Wt: 151.16 g/mol
InChI Key: TXMQOPNBBITFNX-UHFFFAOYSA-N
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Patent
US05178637

Procedure details

97.8 g of 5,6-dimethoxyindoline are dissolved in 400 ml of 47% hydrobromic acid and the solution is refluxed for four hours. The hydrobromic acid is evaporated under reduced pressure and the residue is taken up in 0.5 l of ethanol and treated with active charcoal under ethanol reflux for 30 minutes and the mixture is then filtered through celite. A volume of ethyl ether is then added progressively to the cooled filtrate. 94.8 g of 5,6-dihydroxyindoline hydrobromide are obtained.
Quantity
97.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][CH2:7][CH2:6]2.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
97.8 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1OC
Name
Quantity
400 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with active charcoal under ethanol
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered through celite
ADDITION
Type
ADDITION
Details
A volume of ethyl ether is then added progressively to the cooled filtrate

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C2CCNC2=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 94.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05178637

Procedure details

97.8 g of 5,6-dimethoxyindoline are dissolved in 400 ml of 47% hydrobromic acid and the solution is refluxed for four hours. The hydrobromic acid is evaporated under reduced pressure and the residue is taken up in 0.5 l of ethanol and treated with active charcoal under ethanol reflux for 30 minutes and the mixture is then filtered through celite. A volume of ethyl ether is then added progressively to the cooled filtrate. 94.8 g of 5,6-dihydroxyindoline hydrobromide are obtained.
Quantity
97.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][CH2:7][CH2:6]2.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
97.8 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1OC
Name
Quantity
400 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with active charcoal under ethanol
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered through celite
ADDITION
Type
ADDITION
Details
A volume of ethyl ether is then added progressively to the cooled filtrate

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C2CCNC2=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 94.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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